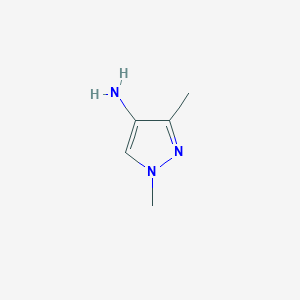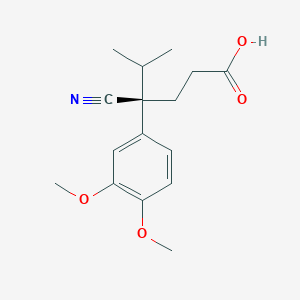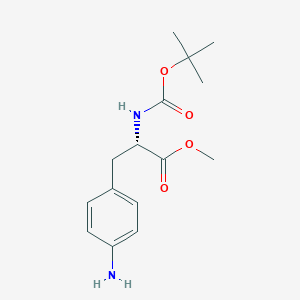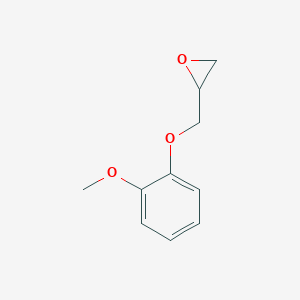
1,3-dimetil-1H-pirazol-4-amina
Descripción general
Descripción
1,3-Dimethyl-1H-pyrazol-4-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a five-membered ring structure with two adjacent nitrogen atoms, which contributes to its unique chemical properties and reactivity .
Aplicaciones Científicas De Investigación
1,3-Dimethyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and other biologically active molecules.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mecanismo De Acción
Target of Action
1,3-Dimethyl-1H-pyrazol-4-amine is a pyrazole-based compound known for its diverse pharmacological effects . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively . These organisms are transmitted through the bite of sandflies and mosquitoes .
Mode of Action
The compound interacts with its targets through a process that involves molecular docking . A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that 1,3-dimethyl-1H-pyrazol-4-amine may also interact with its targets in a similar manner.
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that the compound interferes with the life cycle of the parasites, disrupting their ability to infect and multiply within the host .
Result of Action
The result of the action of 1,3-dimethyl-1H-pyrazol-4-amine is the inhibition of the growth of Leishmania aethiopica and Plasmodium berghei . This leads to a decrease in the severity of the diseases caused by these parasites, namely leishmaniasis and malaria .
Action Environment
The action, efficacy, and stability of 1,3-dimethyl-1H-pyrazol-4-amine can be influenced by various environmental factors. For instance, the type of solvent contributes to the interaction and dilution of reactants . Additionally, the safety data sheet for a similar compound suggests that it should be handled in a well-ventilated place to prevent the formation of dust and aerosols
Análisis Bioquímico
Biochemical Properties
The nature of these interactions often depends on the specific structure and functional groups present in the pyrazole derivative .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-1H-pyrazol-4-amine can be synthesized through various methods. One common approach involves the reaction of 3,5-dimethylpyrazole with ammonia or an amine source under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of 1,3-dimethyl-1H-pyrazol-4-amine often involves large-scale batch or continuous processes. These methods utilize optimized reaction conditions, such as the use of high-pressure reactors and advanced catalysts, to achieve efficient and cost-effective synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include pyrazole derivatives with different functional groups, which can be further utilized in various applications .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethylpyrazole: Similar in structure but lacks the amino group at the 4-position.
1,3-Dimethyl-1H-pyrazol-5-amine: Similar but with the amino group at the 5-position instead of the 4-position.
4-Amino-1H-pyrazole: Similar but without the methyl groups at the 1 and 3 positions .
Uniqueness
1,3-Dimethyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized heterocyclic compounds and biologically active molecules .
Propiedades
IUPAC Name |
1,3-dimethylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-4-5(6)3-8(2)7-4/h3H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLKRXWNAFFPDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![3'-De-tert-butoxycarbonylamino-3'-[3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidinyl)]-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl}-docetaxel](/img/structure/B23667.png)

